2-Bromo-imidazo[1,2-a]pyrazine-5-carboxylic acid
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Overview
Description
2-Bromo-imidazo[1,2-a]pyrazine-5-carboxylic acid is a brominated heterocyclic aromatic organic compound It belongs to the imidazo[1,2-a]pyrazine family, which consists of fused imidazole and pyrazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-imidazo[1,2-a]pyrazine-5-carboxylic acid typically involves the following steps:
Formation of the Imidazo[1,2-a]pyrazine Core: This can be achieved through the cyclization of appropriate precursors, such as aminopyrazines and α-bromo ketones.
Bromination: The imidazo[1,2-a]pyrazine core is then brominated at the 2-position using brominating agents like N-bromosuccinimide (NBS) or bromine in the presence of a suitable catalyst.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-imidazo[1,2-a]pyrazine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives such as this compound derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The bromine atom at the 2-position can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be employed for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the compound.
Reduction Products: Reduced forms of the compound.
Substitution Products: Substituted derivatives with different functional groups.
Scientific Research Applications
2-Bromo-imidazo[1,2-a]pyrazine-5-carboxylic acid has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in biological studies to investigate its interactions with various biomolecules.
Industry: The compound can be utilized in the development of new materials and chemical processes.
Mechanism of Action
2-Bromo-imidazo[1,2-a]pyrazine-5-carboxylic acid is similar to other brominated imidazo[1,2-a]pyrazines, such as 2-bromo-imidazo[1,2-a]pyridine-5-carboxylic acid and 2-bromo-imidazo[1,2-a]pyrimidine-5-carboxylic acid. These compounds share structural similarities but differ in their substitution patterns and potential applications. The uniqueness of this compound lies in its specific substitution pattern and its potential utility in various scientific fields.
Comparison with Similar Compounds
2-Bromo-imidazo[1,2-a]pyridine-5-carboxylic acid
2-Bromo-imidazo[1,2-a]pyrimidine-5-carboxylic acid
2-Bromo-imidazo[1,2-a]pyrazine-7-carboxylic acid
Properties
IUPAC Name |
2-bromoimidazo[1,2-a]pyrazine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O2/c8-5-3-11-4(7(12)13)1-9-2-6(11)10-5/h1-3H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRQXVPDZVILREY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C=C(N=C2C=N1)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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